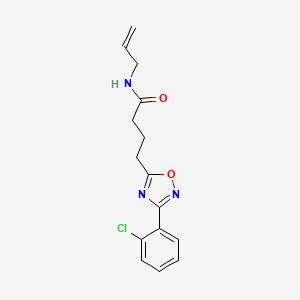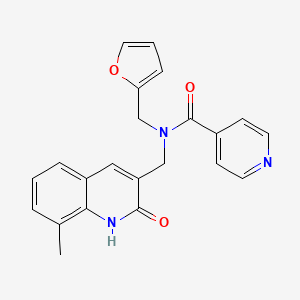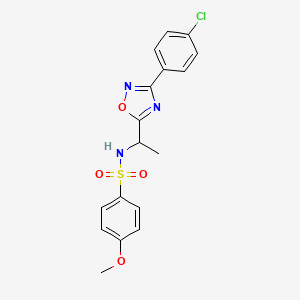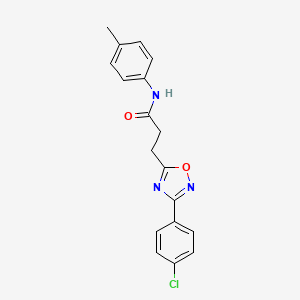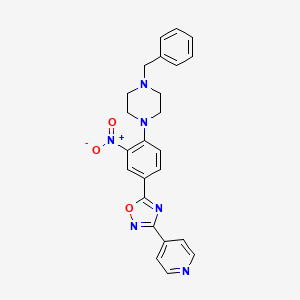
1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrrole-2,5-dione and has a pyrene group attached to it. The unique structure of this compound makes it a promising candidate for research in areas such as materials science, organic electronics, and biomedical applications.
Mécanisme D'action
The mechanism of action of 1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione is not fully understood. However, it is believed that the pyrene group attached to the pyrrole-2,5-dione core of the molecule plays a crucial role in its biological activity. The pyrene group is thought to interact with DNA and RNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to selectively bind to nucleic acids, leading to changes in their structure and function. Additionally, this compound has been shown to exhibit fluorescence properties, making it a useful tool for studying nucleic acid structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione is its ability to selectively bind to nucleic acids. This makes it a useful tool for studying nucleic acid structure and function. Additionally, this compound exhibits fluorescence properties, making it a useful tool for imaging studies.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is the potential for toxicity, which can be a concern when working with biological samples. Additionally, the use of this compound may require specialized equipment and expertise, which can make it difficult to use in some lab settings.
Orientations Futures
There are many potential future directions for research on 1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione. One potential direction is the development of new organic semiconductors based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer treatment. Finally, this compound may also have potential applications in the development of new fluorescent probes for studying nucleic acid structure and function.
Méthodes De Synthèse
The synthesis of 1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione involves a multi-step process. One of the most common methods for synthesizing this compound is through a reaction between pyrene-1-carboxylic acid and 2,5-dimethylpyrrole in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential applications in various fields of scientific research. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic electronic devices such as solar cells, light-emitting diodes, and transistors.
In the field of biomedical research, this compound has been explored for its potential as a fluorescent probe. This compound has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function. Additionally, this compound has been studied for its potential as a therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
3-pyren-1-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11,20H,2,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJOHUDYMDDNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457680 |
Source


|
| Record name | 1-Pyrenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61098-94-0 |
Source


|
| Record name | 1-Pyrenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

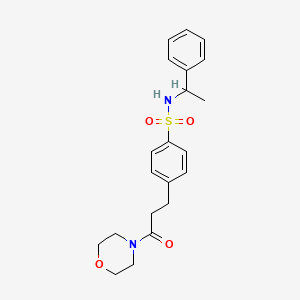
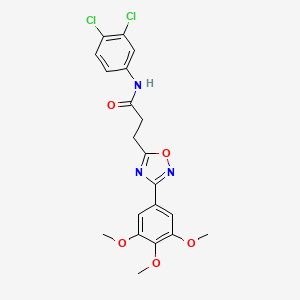
![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)
![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)

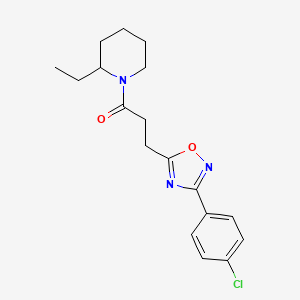
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7703506.png)
